Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate
Description
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate is a nitrogen-containing heterocyclic compound characterized by a pyrrole core substituted with methyl groups at the 1- and 5-positions and a carbimidothioate functional group at position 2. The carbimidothioate moiety (N=C-SMe) distinguishes it from conventional esters or amides, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
methyl 1,5-dimethylpyrrole-2-carboximidothioate |
InChI |
InChI=1S/C8H12N2S/c1-6-4-5-7(10(6)2)8(9)11-3/h4-5,9H,1-3H3 |
InChI Key |
WBXIVMKUVCSGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the desired carbimidothioate compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbimidothioate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbimidothioate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -10°C to 25°C.
Substitution: Nucleophiles such as amines, alcohols, or thiols; solvents like dichloromethane or ethanol; temperatures ranging from 0°C to 50°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted carbimidothioates
Scientific Research Applications
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12, hereafter referred to as Triazolopyrimidine 12 ) serves as a structurally distinct but functionally comparable heterocyclic compound for analysis. Below is a comparative evaluation based on molecular features, spectroscopic data, and physicochemical properties.
Table 1: Structural and Analytical Comparison
Key Comparative Insights:
Structural Complexity :
- The target compound features a simpler pyrrole scaffold with minimal substituents, whereas Triazolopyrimidine 12 incorporates a fused triazole-pyrimidine system with multiple aryl and hydroxyl groups. This complexity contributes to its higher molecular weight (452.5 g/mol vs. 183.25 g/mol) and melting point (206 °C) .
Functional Group Reactivity :
- The carbimidothioate group (N=C-SMe) in the target compound contrasts with the carboxylate ester (COOEt) in Triazolopyrimidine 12. The former may exhibit sulfur-based nucleophilicity or metal-binding activity, while the latter’s ester group is prone to hydrolysis or enzymatic cleavage.
Spectroscopic Differentiation :
- IR spectra highlight divergent functional groups: Triazolopyrimidine 12 shows a strong C=O stretch (1666 cm⁻¹) and hydroxyl absorption (3425 cm⁻¹), whereas the target compound would display C=S and C=N stretches .
- NMR signals for methyl groups are comparable (~2.4 ppm), but Triazolopyrimidine 12’s aromatic proton multiplicity (6.99–8.12 ppm) reflects its extended conjugation and aryl substitution .
Potential Applications: Triazolopyrimidine 12’s fused heterocyclic structure suggests pharmaceutical relevance (e.g., kinase inhibition or antimicrobial activity). The target compound’s carbimidothioate group may position it as a ligand in catalysis or a precursor in agrochemical synthesis.
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